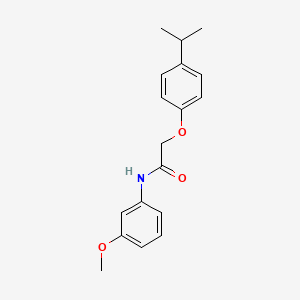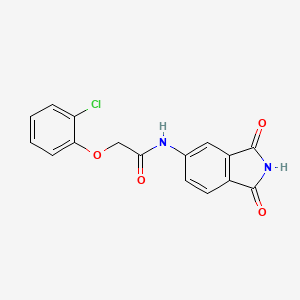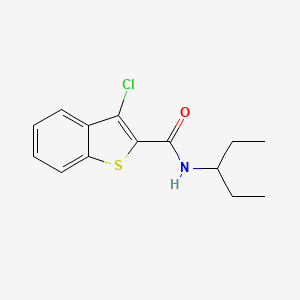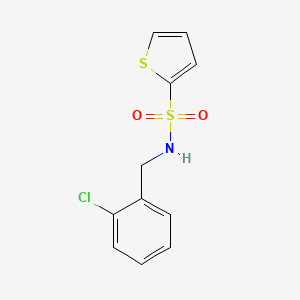![molecular formula C19H23NO2 B5873201 N-[4-(benzyloxy)phenyl]-2-ethylbutanamide](/img/structure/B5873201.png)
N-[4-(benzyloxy)phenyl]-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-2-ethylbutanamide, also known as BPEB, is a chemical compound with potential therapeutic applications. It belongs to the class of amides and has a molecular weight of 323.43 g/mol. BPEB has been extensively studied for its potential use in the treatment of various medical conditions.
Mecanismo De Acción
N-[4-(benzyloxy)phenyl]-2-ethylbutanamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in pain, inflammation, and fever. By inhibiting the activity of COX-2, N-[4-(benzyloxy)phenyl]-2-ethylbutanamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and osteoarthritis. N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-[4-(benzyloxy)phenyl]-2-ethylbutanamide in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has not been extensively studied for its potential side effects, which could limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[4-(benzyloxy)phenyl]-2-ethylbutanamide. One area of interest is the development of more efficient synthesis methods for N-[4-(benzyloxy)phenyl]-2-ethylbutanamide. Another area of interest is the development of new therapeutic applications for N-[4-(benzyloxy)phenyl]-2-ethylbutanamide, such as its potential use in the treatment of other medical conditions. Additionally, more research is needed to fully understand the potential side effects of N-[4-(benzyloxy)phenyl]-2-ethylbutanamide and its long-term safety.
Métodos De Síntesis
N-[4-(benzyloxy)phenyl]-2-ethylbutanamide can be synthesized using a variety of methods. The most commonly used method involves the reaction of 4-(benzyloxy)phenylacetic acid with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. Other methods include the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has been studied for its potential use in the treatment of neuropathic pain, osteoarthritis, and cancer. It has also been studied for its potential use as a diagnostic tool for various medical conditions.
Propiedades
IUPAC Name |
2-ethyl-N-(4-phenylmethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-16(4-2)19(21)20-17-10-12-18(13-11-17)22-14-15-8-6-5-7-9-15/h5-13,16H,3-4,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOROBGLOHBFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5873129.png)
![ethyl 2-methyl-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5873131.png)
![N,N'-[1,3-phenylenebis(methylene)]dicyclopentanecarboxamide](/img/structure/B5873138.png)

![3-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5873157.png)
![3-amino-2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5873173.png)
![2-methyl-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5873181.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5873206.png)
![3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B5873210.png)

![1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5873220.png)
